molecular formula C10H14BrNO B15259097 3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL

3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL

Cat. No.: B15259097
M. Wt: 244.13 g/mol
InChI Key: MNPIRBBRAZOOIQ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL is an organic compound that belongs to the class of amino alcohols This compound features a bromophenyl group, an amino group, and a hydroxyl group attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group through a nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Scientific Research Applications

3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects. The bromophenyl group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-bromo-3-methylphenyl)-2-(3-bromophenyl)propan-1-ol: Similar structure with additional bromine and methyl groups.

    3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-OL: Chlorine atom instead of bromine.

    3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-OL: Fluorine atom instead of bromine.

Uniqueness

3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The combination of amino, hydroxyl, and bromophenyl groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-amino-1-(3-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

MNPIRBBRAZOOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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